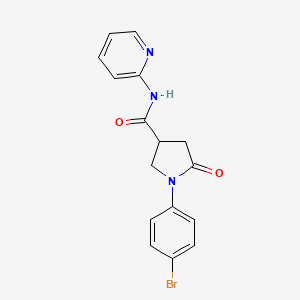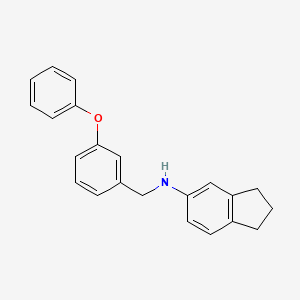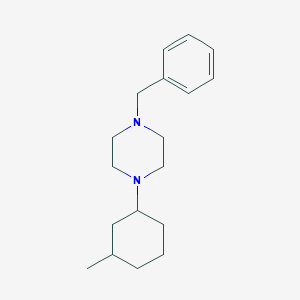![molecular formula C21H28N4O4S B5059084 (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5059084.png)
(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as IMPY, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. IMPY is a selective ligand for the sigma-2 receptor, which has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
The exact mechanism of action of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is still under investigation. However, it is believed that (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine binds to the sigma-2 receptor, which is involved in various cellular processes such as cell proliferation, apoptosis, and calcium signaling. By binding to the sigma-2 receptor, (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine may modulate these cellular processes and affect the function of neurons in the brain.
Biochemical and Physiological Effects:
(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine in lab experiments is its high affinity and selectivity for the sigma-2 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of using (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine. One area of research is the development of new imaging agents for PET imaging of sigma-2 receptors in the brain. This could lead to the early detection and diagnosis of neurological disorders. Another area of research is the development of new drugs that target the sigma-2 receptor for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine and its effects on cellular processes in the brain are still not fully understood, and further research is needed to elucidate these mechanisms.
合成方法
The synthesis of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine involves a multi-step process that starts with the reaction of 4-isopropylbenzylamine with 2-nitro-4-chlorobenzene to form the intermediate compound 4-(4-nitrophenyl)-1-(propan-2-yl) piperazine. This intermediate is then reacted with sodium methanesulfonate to obtain the final product, (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine. The synthesis of (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been optimized to yield high purity and yield.
科学研究应用
(4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-2 receptor, which is highly expressed in various neurological disorders. (4-isopropylbenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine has been used as a diagnostic tool for imaging sigma-2 receptors in the brain using positron emission tomography (PET). This has led to the development of new imaging agents for the early detection and diagnosis of neurological disorders.
属性
IUPAC Name |
5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-16(2)18-6-4-17(5-7-18)15-22-20-14-19(8-9-21(20)25(26)27)23-10-12-24(13-11-23)30(3,28)29/h4-9,14,16,22H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVATGUJBUMCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitro-N-[4-(propan-2-yl)benzyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5059003.png)


![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5059065.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5059077.png)
![4-(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)thiomorpholine](/img/structure/B5059091.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B5059104.png)
![2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5059111.png)

